

Cross-Referencing 4-Decanol Experimental Data with the PubChem Database: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Decanol*

Cat. No.: *B1670015*

[Get Quote](#)

For researchers, scientists, and drug development professionals, accurate and comprehensive chemical data is paramount. This guide provides a detailed comparison of experimental data for **4-decanol**, cross-referencing information available in the PubChem database with data from other reputable sources, including the National Institute of Standards and Technology (NIST) and various scientific publications. This guide aims to offer a clear and objective overview to support research and development activities involving this compound.

Summary of Physical and Chemical Properties

The following table summarizes the key experimental physical and chemical properties of **4-decanol**, comparing values found in the PubChem database with those from other sources.

Property	PubChem Value	Other Source Value	Source
Molecular Weight	158.28 g/mol (Computed)	158.2811	NIST[1][2][3]
Boiling Point	-	483.7 K (210.55 °C)	NIST[2]
Specific Gravity	-	0.82400 to 0.82700 @ 20.00 °C	The Good Scents Company[4]
Refractive Index	-	1.43200 to 1.43400 @ 20.00 °C	The Good Scents Company
Water Solubility	-	151.8 mg/L @ 25 °C (estimated)	The Good Scents Company
Kovats Retention Index (Standard non- polar)	1182	-	PubChem
Kovats Retention Index (Standard polar)	1581, 1544, 1545, 1574	-	PubChem

Spectral Data Comparison

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of available spectral information for **4-decanol**.

Spectrum Type	PubChem (Link to Data)	Other Sources (Link to Data)
Mass Spectrum (Electron Ionization)	--INVALID-LINK--	--INVALID-LINK--
Infrared (IR) Spectrum	-	--INVALID-LINK--
¹ H NMR Spectrum	-	--INVALID-LINK--

Bioactivity Data

4-Decanol has been identified as a compound with potential biological activities. It is described as a mammalian metabolite and has been isolated from natural sources such as mustard leaves, *Valeriana jatamansi*, and *Epilobium angustifolium*.

Bioactivity	Finding	Source
Antimutagenic	Inhibits mutagenic activities of Aflatoxin B1 and MNNG in <i>Salmonella typhimurium</i> TA100.	MedchemExpress, MOLNOVA
Anti-inflammatory	May possess anti-inflammatory properties.	CymitQuimica, MOLNOVA
Antioxidant	May possess antioxidant properties.	CymitQuimica, MOLNOVA

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample is the capillary tube method.

- **Sample Preparation:** A small amount of the liquid (a few milliliters) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- **Apparatus Setup:** The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a water bath).
- **Heating:** The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will slowly escape.

- Observation: As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- Measurement: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Kovats Retention Index Determination

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent values.

- Sample and Standard Preparation: A sample of **4-decanol** is prepared. A homologous series of n-alkanes (e.g., C8-C20) is used as a reference standard.
- Gas Chromatography (GC) Analysis: The **4-decanol** sample and the n-alkane standard mixture are injected separately into the gas chromatograph under identical isothermal or temperature-programmed conditions. The retention times for **4-decanol** and each n-alkane are recorded.
- Calculation: The Kovats retention index (I) is calculated using the following formula for isothermal conditions: $I = 100 * [n + (\log(t'(unknown)) - \log(t'_n)) / (\log(t'(N)) - \log(t'_n))]$ where:
 - t' is the adjusted retention time.
 - n is the carbon number of the n-alkane eluting before the unknown.
 - N is the carbon number of the n-alkane eluting after the unknown.

For temperature-programmed GC, a slightly different calculation is used that is linear with respect to retention times.

Ames Test for Mutagenicity

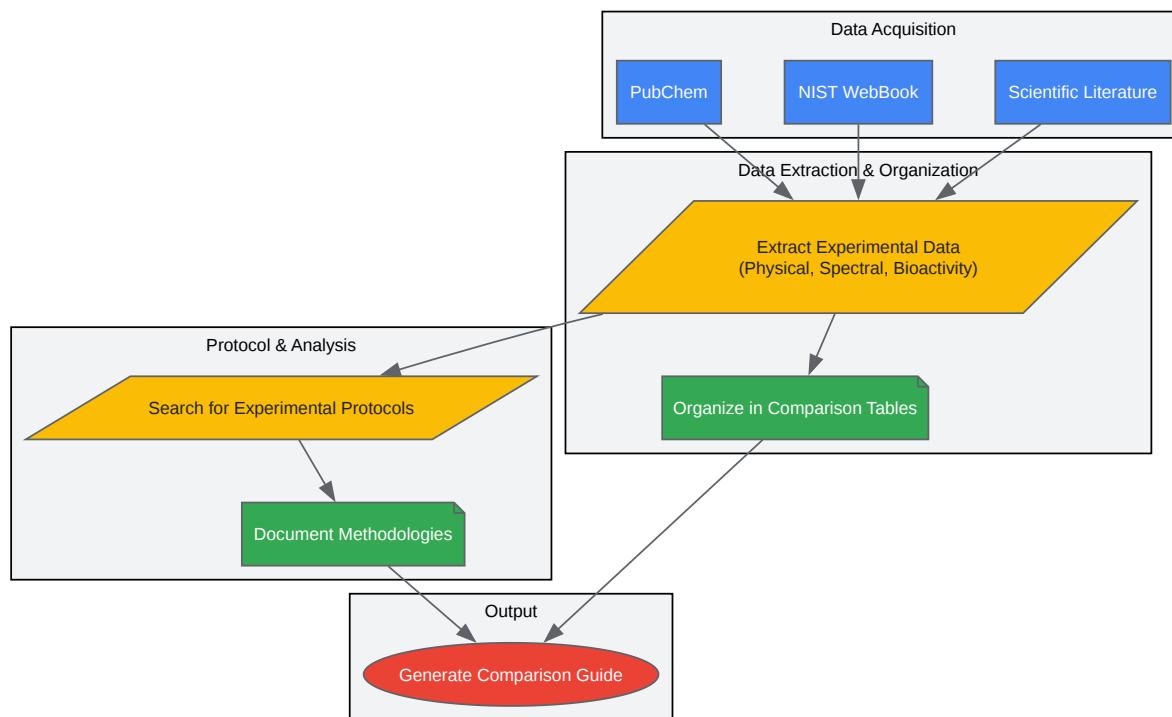
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium *Salmonella typhimurium* that have

mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

- **Bacterial Strains:** *Salmonella typhimurium* strain TA100 is commonly used.
- **Metabolic Activation:** The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.
- **Procedure:** The bacterial strain, the test compound (**4-decanol**), and the S9 mix (if used) are combined in a test tube with molten top agar containing a trace amount of histidine. This mixture is then poured onto a minimal glucose agar plate.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies on the test plates compared to the control plates indicates that the substance is mutagenic.

In Vitro Anti-inflammatory and Antioxidant Assays

The potential anti-inflammatory and antioxidant activities of **4-decanol** can be assessed using various in vitro assays.

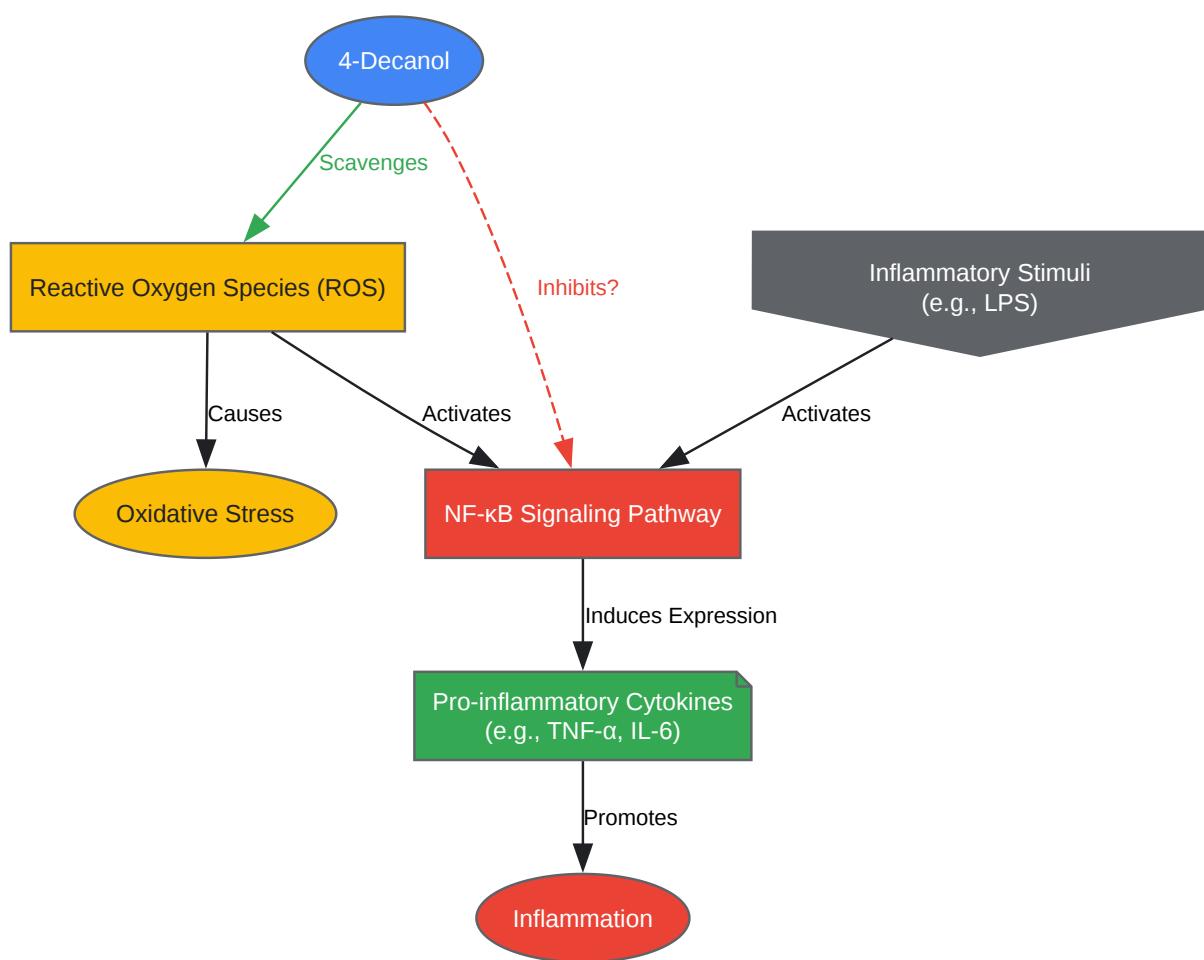

- **Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):**
 - **Cell Culture:** Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
 - **Treatment:** The cells are pre-treated with different concentrations of **4-decanol** for a specific period.
 - **Stimulation:** The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of nitric oxide (NO).
 - **Quantification:** The amount of NO produced is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of **4-decanol** indicates anti-inflammatory activity.
- **Antioxidant Activity (DPPH Radical Scavenging Assay):**

- Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.
- Assay: Different concentrations of **4-decanol** are added to the DPPH solution.
- Measurement: The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically. The ability of **4-decanol** to donate a hydrogen atom and scavenge the DPPH radical is indicated by a color change from violet to yellow. The percentage of scavenging activity is then calculated.

Visualizations

Cross-Referencing Workflow

The following diagram illustrates the process of cross-referencing experimental data for a chemical compound like **4-decanol** with the PubChem database.



[Click to download full resolution via product page](#)

Caption: Workflow for cross-referencing chemical data.

Hypothetical Signaling Pathway for 4-Decanol's Bioactivity

Based on its reported anti-inflammatory and antioxidant properties, the following diagram illustrates a hypothetical signaling pathway that could be modulated by **4-decanol**.

[Click to download full resolution via product page](#)

Caption: Hypothetical anti-inflammatory pathway for **4-decanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. re-place.be [re-place.be]

- 3. Experiments of Antioxidant Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. Natural Antioxidant Evaluation: A Review of Detection Methods | MDPI [mdpi.com]
- To cite this document: BenchChem. [Cross-Referencing 4-Decanol Experimental Data with the PubChem Database: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670015#cross-referencing-4-decanol-experimental-data-with-pubchem-database]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com